molecular formula C13H17NO B8707964 N-(2,3-Dihydro-1H-inden-1-yl)butyramide CAS No. 144602-65-3

N-(2,3-Dihydro-1H-inden-1-yl)butyramide

Cat. No.: B8707964
CAS No.: 144602-65-3
M. Wt: 203.28 g/mol
InChI Key: RYJYUGTXDIKPQB-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-inden-1-yl)butyramide is an organic compound that belongs to the class of amides It features a butyramide group attached to a 2,3-dihydro-1H-inden-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydro-1H-inden-1-yl)butyramide typically involves the reaction of 2,3-dihydro-1H-inden-1-amine with butyric acid or its derivatives. One common method is the amidation reaction, where the amine reacts with butyric acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dihydro-1H-inden-1-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(2,3-Dihydro-1H-inden-1-yl)butyramide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1H-inden-1-yl)butyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2,3-Dihydro-1H-inden-1-yl)butyramide can be compared with other similar compounds, such as:

    N-(2,3-Dihydro-1H-inden-1-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a butyramide group. It may exhibit different chemical and biological properties due to the shorter carbon chain.

    N-(2,3-Dihydro-1H-inden-1-yl)propionamide:

The uniqueness of this compound lies in its specific structural features and the resulting properties, making it suitable for particular research and industrial applications.

Properties

CAS No.

144602-65-3

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)butanamide

InChI

InChI=1S/C13H17NO/c1-2-5-13(15)14-12-9-8-10-6-3-4-7-11(10)12/h3-4,6-7,12H,2,5,8-9H2,1H3,(H,14,15)

InChI Key

RYJYUGTXDIKPQB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1CCC2=CC=CC=C12

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of butyryl chloride (5.33 g, 50 mmole) in anh. DME (60 ml) was added slowly to a stirred and ice-cooled solution of 1-aminoindan (6.66 g, 50 mmole) and Et3N (10.0 g, 100 mmole) in anh. DME (75 ml), and the mixture stirred at ambient temperature for 24 hr. After removal of volatiles under reduced pressure, the residue was taken up in 1:1 water/EtOAc mixture (300 ml). The organic layer was separated, dried on Na2SO4 and evaporated to dryness. The crude product was crystallized from EtOAc, to give 5.9 g (58%) of the title compound as a white solid, m.p.: 84°-5° C.
Quantity
5.33 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.66 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
58%

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